1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole
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Overview
Description
1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropanecarbonyl group, two methyl groups, and a nitrophenylsulfanyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability . The reaction conditions are generally mild, and the process can be carried out without the need for metal catalysts or harsh reagents.
Chemical Reactions Analysis
1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylsulfanyl group can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitrophenylsulfanyl group allows the compound to form strong interactions with its targets, enhancing its potency and selectivity .
Comparison with Similar Compounds
1-cyclopropanecarbonyl-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3,5-dimethyl-1H-pyrazole: Lacks the cyclopropanecarbonyl and nitrophenylsulfanyl groups, making it less complex and less versatile in its applications.
4-nitrophenyl-1H-pyrazole: Contains the nitrophenyl group but lacks the cyclopropanecarbonyl group, resulting in different chemical and biological properties.
1-cyclopropanecarbonyl-3,5-dimethyl-4-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of a nitrophenylsulfanyl group, leading to variations in reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-14(10(2)17(16-9)15(19)11-7-8-11)22-13-6-4-3-5-12(13)18(20)21/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHFTFYMVWTQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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